N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105220-49-2
VCID: VC6161091
InChI: InChI=1S/C16H16N2O5/c1-3-21-15-8-18(2)11(7-12(15)19)16(20)17-10-4-5-13-14(6-10)23-9-22-13/h4-8H,3,9H2,1-2H3,(H,17,20)
SMILES: CCOC1=CN(C(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3)C
Molecular Formula: C16H16N2O5
Molecular Weight: 316.313

N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

CAS No.: 1105220-49-2

Cat. No.: VC6161091

Molecular Formula: C16H16N2O5

Molecular Weight: 316.313

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide - 1105220-49-2

Specification

CAS No. 1105220-49-2
Molecular Formula C16H16N2O5
Molecular Weight 316.313
IUPAC Name N-(1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide
Standard InChI InChI=1S/C16H16N2O5/c1-3-21-15-8-18(2)11(7-12(15)19)16(20)17-10-4-5-13-14(6-10)23-9-22-13/h4-8H,3,9H2,1-2H3,(H,17,20)
Standard InChI Key BXDAQEPHDBPMEB-UHFFFAOYSA-N
SMILES CCOC1=CN(C(=CC1=O)C(=O)NC2=CC3=C(C=C2)OCO3)C

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a 1,4-dihydropyridine core substituted at position 2 with a carboxamide group linked to a benzo[d] dioxol-5-yl ring. Additional modifications include:

  • Position 1: Methyl group (-CH3\text{-CH}_3).

  • Position 5: Ethoxy group (-OCH2CH3\text{-OCH}_2\text{CH}_3).

  • Position 4: Ketone (C=O\text{C=O}).

The benzodioxole ring (1,3-benzodioxol-5-yl) contributes to the molecule’s lipophilicity, potentially enhancing membrane permeability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC16H16N2O5\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{5}
Molecular Weight316.313 g/mol
IUPAC NameN-(1,3-benzodioxol-5-yl)-5-ethoxy-1-methyl-4-oxopyridine-2-carboxamide
CAS Number1105220-49-2
XLogP3~2.1 (estimated)

Synthesis and Derivatives

Synthetic Pathways

The compound is typically synthesized via multi-step routes involving:

  • Condensation: Reaction of a substituted pyridine precursor (e.g., 5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid) with benzo[d] dioxol-5-amine using coupling agents like EDCI or HATU .

  • Cyclization: Acid-catalyzed cyclization to form the dihydropyridine ring .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Carboxylic acid activationEDCI, DMAP, DMF, 0°C → RT75%
2Amide couplingBenzo[d] dioxol-5-amine, DIPEA82%
3PurificationColumn chromatography (SiO₂, EtOAc/hexane)90%

Structural Analogues

Modifications to the core structure have been explored to enhance bioavailability or target specificity:

  • Ethoxy → Methoxy: Reduces metabolic degradation but may lower solubility .

  • Benzodioxole → Phenyl: Diminishes ABC transporter modulation efficacy .

TargetAssay SystemPotential IC50_{50}/Ki_i
CFTR (ABC Transporter)HEK293 Cells~1–10 μM (estimated)
CB1 ReceptorRadioligand binding150 nM (predicted)

Therapeutic Applications

  • Cystic Fibrosis: CFTR potentiation could ameliorate chloride ion transport defects .

  • Neurodegenerative Diseases: Modulation of ABC transporters may reduce amyloid-β accumulation .

  • Diabetes: Related dihydropyridines improve insulin sensitivity in murine models.

Physicochemical and ADME Properties

Solubility and Permeability

  • LogP: Estimated at 2.1, indicating moderate lipophilicity.

  • Aqueous Solubility: <10 μg/mL (pH 7.4), necessitating formulation enhancements.

Metabolic Stability

  • Cytochrome P450 Metabolism: Predominant oxidation at the ethoxy group (CYP3A4/2C9) .

  • Half-life (in vitro): ~2 hours in human liver microsomes .

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